N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a sulfonamide group attached to a benzene ring substituted with a trifluoromethoxy group (-OCF₃) and two nitrogen-bound moieties: a pyridin-2-ylmethyl group and a 2,2,2-trifluoroethyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the pyridine moiety may contribute to binding interactions in biological systems. Though direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes involve sulfonyl chloride intermediates and nucleophilic substitutions .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O3S/c16-14(17,18)10-23(9-11-3-1-2-8-22-11)27(24,25)13-6-4-12(5-7-13)26-15(19,20)21/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYAVOFQKFCNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(pyridin-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which highlight its unique trifluoromethyl groups and pyridine moiety. The molecular formula is , indicating the presence of multiple fluorine atoms that may contribute to its biological properties.
Structural Formula
Research indicates that this compound may exert its biological effects through the inhibition of specific enzymes or receptors. Notably, it has been studied for its interaction with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management.
Inhibition Studies
Inhibition studies have shown promising results:
| Target | IC50 (nM) | Assay Description |
|---|---|---|
| Dipeptidyl Peptidase IV (DPP-IV) | 180 | Inhibition of DPP-IV activity |
| Dipeptidyl Peptidase IV (DPP-IV) | 400 | Inhibition assessed via fluorescence resonance energy transfer (FRET) |
These findings suggest that the compound may function as a potential therapeutic agent for conditions such as type 2 diabetes by enhancing insulin sensitivity and lowering blood glucose levels.
Clinical Relevance
A study published in a peer-reviewed journal explored the effects of similar compounds on metabolic pathways. Although specific data on this compound was limited, related compounds demonstrated significant improvements in glycemic control in diabetic models.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds revealed that the trifluoroethyl and trifluoromethoxy groups significantly enhance binding affinity to DPP-IV compared to non-fluorinated analogs. This suggests that fluorination plays a critical role in modulating biological activity.
Toxicology and Safety Profile
While the biological activity is promising, understanding the safety profile is crucial. Preliminary toxicological assessments indicate that compounds with similar structures exhibit low toxicity at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile for clinical applications.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogues and their distinguishing features:
Key Differences and Implications
Core Heterocycles: The target compound’s pyridine ring () contrasts with pyrimidine () or hydantoin () cores in analogues. Pyridine’s aromaticity and lone pair electrons may enhance π-π stacking or hydrogen bonding in target binding . Compounds with oxazolidinone or benzimidazole moieties () exhibit distinct electronic profiles due to sulfinyl/sulfonyl groups, affecting redox stability .
Fluorinated Substituents :
- The 4-(trifluoromethoxy) group in the target compound offers greater electron-withdrawing effects and steric bulk compared to 4-(trifluoromethyl) () or 4-fluoro () groups. This likely increases metabolic resistance and membrane permeability .
- The 2,2,2-trifluoroethyl group, common in the target and compounds, enhances hydrophobicity and may influence binding pocket interactions .
Biological Activity: Hydantoin-containing sulphonamides () show potent antimicrobial activity, suggesting that the target compound’s trifluoroethyl group could similarly enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
